Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a difluoropyridinyl group attached to an amino acid ester, making it a valuable molecule for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl typically involves the use of advanced organic synthesis techniques. One common method is the Suzuki–Miyaura coupling reaction, which is widely applied in the formation of carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated precursor under the influence of a palladium catalyst . The reaction conditions are generally mild and can be tailored to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound available for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.
Substitution: The difluoropyridinyl group can undergo substitution reactions, leading to the formation of new compounds with modified properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but generally involve controlled temperatures and specific solvents to optimize the reaction outcomes.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound. These products can have distinct properties and applications, making them valuable for further research and development.
Scientific Research Applications
Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl involves its interaction with specific molecular targets and pathways. The difluoropyridinyl group plays a crucial role in its activity, influencing its binding affinity and reactivity with various biomolecules. The compound may act by modulating enzyme activity, receptor binding, or other cellular processes, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Methyl(S)-2-amino-3-(2,6-difluoropyridin-3-YL)propanoate2hcl include other amino acid esters with fluorinated aromatic groups. Examples include:
- Methyl(S)-2-amino-3-(2,6-difluorophenyl)propanoate
- Methyl(S)-2-amino-3-(3,5-difluoropyridin-4-YL)propanoate
Uniqueness
The uniqueness of this compound lies in its specific difluoropyridinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications where these unique properties are advantageous.
Properties
Molecular Formula |
C9H10F2N2O2 |
---|---|
Molecular Weight |
216.18 g/mol |
IUPAC Name |
methyl (2S)-2-amino-3-(2,6-difluoropyridin-3-yl)propanoate |
InChI |
InChI=1S/C9H10F2N2O2/c1-15-9(14)6(12)4-5-2-3-7(10)13-8(5)11/h2-3,6H,4,12H2,1H3/t6-/m0/s1 |
InChI Key |
RGMFZIQPHMUXRQ-LURJTMIESA-N |
Isomeric SMILES |
COC(=O)[C@H](CC1=C(N=C(C=C1)F)F)N |
Canonical SMILES |
COC(=O)C(CC1=C(N=C(C=C1)F)F)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.